molecular formula C11H12N2OS B1611461 4-Hydroxy-tetramisole CAS No. 6649-26-9

4-Hydroxy-tetramisole

Cat. No.: B1611461
CAS No.: 6649-26-9
M. Wt: 220.29 g/mol
InChI Key: QBEDXUHDXKEDES-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

4-Hydroxy-tetramisole has been found to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with findings indicating that the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 4-Hydroxy-tetramisole involves several steps. One common method includes the reaction of tetramisole with hydroxylating agents under controlled conditions. The preparation method of tetramisole itself involves the reaction of appropriate starting materials under specific conditions to yield the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-tetramisole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Hydroxy-tetramisole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDXUHDXKEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440003
Record name Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6649-26-9
Record name Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-tetramisole
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4-Hydroxy-tetramisole
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4-Hydroxy-tetramisole
Reactant of Route 4
4-Hydroxy-tetramisole
Reactant of Route 5
4-Hydroxy-tetramisole
Reactant of Route 6
4-Hydroxy-tetramisole

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